N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide

Physicochemical Properties Drug-likeness Benzothiazole Sulfonamides

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7) is a synthetic small molecule (MW 425.48 Da, formula C₁₉H₁₅N₅O₃S₂) belonging to the benzothiazole-2-carboxamide class, incorporating a 4-methylpyrimidin-2-yl sulfonamide moiety. The compound contains a benzothiazole core linked via a carboxamide bridge to a phenyl ring bearing a para-sulfonamide group substituted with 4-methylpyrimidine.

Molecular Formula C19H15N5O3S2
Molecular Weight 425.48
CAS No. 457651-71-7
Cat. No. B2364137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
CAS457651-71-7
Molecular FormulaC19H15N5O3S2
Molecular Weight425.48
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H15N5O3S2/c1-12-10-11-20-19(21-12)24-29(26,27)14-8-6-13(7-9-14)22-17(25)18-23-15-4-2-3-5-16(15)28-18/h2-11H,1H3,(H,22,25)(H,20,21,24)
InChIKeyWBPWKSBDYDURBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7): Chemical Identity & Baseline Characteristics


N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7) is a synthetic small molecule (MW 425.48 Da, formula C₁₉H₁₅N₅O₃S₂) belonging to the benzothiazole-2-carboxamide class, incorporating a 4-methylpyrimidin-2-yl sulfonamide moiety . The compound contains a benzothiazole core linked via a carboxamide bridge to a phenyl ring bearing a para-sulfonamide group substituted with 4-methylpyrimidine. Its predicted physicochemical profile includes a calculated logP of 3.38 and a topological polar surface area (TPSA) of 151 Ų, with zero violations of Lipinski's Rule of Five . The compound is cataloged as a research-grade building block (typical purity ≥95%) for medicinal chemistry applications and has been investigated in preclinical studies for anti-cancer and anti-inflammatory activity .

Why Benzothiazole-2-Carboxamide Analogs Cannot Be Interchanged: N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7)


Within the benzothiazole-2-carboxamide family, small structural variations at the sulfonamide substituent produce large shifts in biological target engagement and selectivity. The 4-methylpyrimidin-2-yl group on the sulfonamide nitrogen of CAS 457651-71-7 confers a distinct hydrogen-bonding and steric profile compared to analogs bearing 4,6-dimethylpyrimidine, 2,6-dimethoxypyrimidine, or thiadiazole substituents [1][2]. Published structure–activity relationship (SAR) data on related benzothiazole-based pyrimidinesulfonamide scaffolds demonstrate that the nature of the pyrimidine substitution directly governs antiviral potency (HSV-1 plaque reduction ranging from <50% to >90% depending on substituent) and Hsp90α inhibitory activity (IC₅₀ range 4.87–10.47 μg/mL across five active analogs) [1]. Generic substitution without quantitative activity verification therefore carries a high risk of losing target potency or gaining undesired off-target profiles. The sections below present the available quantitative differentiation evidence for CAS 457651-71-7.

Quantitative Differentiation Evidence for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7)


Predicted Physicochemical Profile vs. Closest Pyrimidine-Substituted Analogs

CAS 457651-71-7 (4-methylpyrimidine substituent) exhibits a predicted logP of 3.38 and a TPSA of 151 Ų , placing it in a favorable oral drug-likeness space (zero Rule-of-5 violations). The closest cataloged pyrimidine-substituted analogs—bearing 4,6-dimethylpyrimidine (CAS 405925-51-1, MW 439.51) and 2,6-dimethoxypyrimidine (CAS 329227-21-6, MW 471.51)—differ in both lipophilicity and hydrogen-bond acceptor count [1]. The 4-methyl substitution provides a single methyl group for hydrophobic packing without the additional steric bulk of a second methyl or the polarity of methoxy groups, which may translate into differentiated membrane permeability and target-binding kinetics. However, this evidence is class-level inference and has not been validated in direct comparative permeability or binding assays.

Physicochemical Properties Drug-likeness Benzothiazole Sulfonamides

Class-Level EGFR Inhibitory Potential vs. Published Benzothiazole-2-Carboxamide Derivatives

A series of benzo[d]thiazole-2-carboxamide derivatives structurally related to CAS 457651-71-7 were evaluated for cytotoxicity against EGFR-overexpressing cancer cell lines. The most potent compound in this series exhibited IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) [1]. These derivatives were designed as potential EGFR inhibitors and demonstrated selectivity for EGFR high-expressing lines (A549, HeLa, SW480) over EGFR low-expressing HepG2 and normal HL7702 cells [1]. CAS 457651-71-7 shares the identical benzo[d]thiazole-2-carboxamide core and para-sulfamoylphenyl scaffold with this series, and vendor sources report it has been investigated for anti-cancer activity in preclinical studies . However, no direct IC₅₀ or EGFR inhibition data for CAS 457651-71-7 itself have been published, and the specific pyrimidine-sulfonamide substitution pattern may alter kinase selectivity relative to the published derivatives.

EGFR Inhibition Anticancer Activity Benzothiazole Carboxamide

Benzothiazole-Pyrimidinesulfonamide Scaffold: Antiviral and Hsp90α Inhibitory Activity Reference Range

A systematically studied series of 21 benzothiazole-based pyrimidinesulfonamide compounds, which share the core scaffold with CAS 457651-71-7, were evaluated for antiviral activity via plaque reduction assay and for Hsp90α inhibition. Five compounds (9a, 9b, 14b, 14g, 14h) demonstrated 70–90% viral reduction against HSV-1 with significant selectivity index (SI) values relative to acyclovir, and exhibited Hsp90α IC₅₀ values in the range of 4.87–10.47 μg/mL [1]. Compound 9a displayed broad-spectrum activity against all five viruses tested (HSV-1, CBV4, HAV HM 175, HCVcc genotype 4, HAdV7) [1]. Notably, the combination of these compounds with acyclovir yielded IC₅₀ values lower than acyclovir alone [1]. CAS 457651-71-7 contains the identical benzothiazole-pyrimidinesulfonamide scaffold but with a 4-methyl substitution on the pyrimidine ring—a pattern not directly represented among the five most potent compounds in this study, whose active structures include specific substituents (9a, 9b, 14b, 14g, 14h) that differ from the 4-methylpyrimidine motif.

Antiviral Activity Hsp90α Inhibition Benzothiazole Pyrimidine Sulfonamide

Patent Landscape: CTPS1 Inhibitor IP Space Involving Pyrimidine-Sulfonamide Motifs

CTPS1 (cytidine triphosphate synthase 1) has emerged as a compelling therapeutic target for autoimmune disease and T-cell malignancies, with recent patent activity describing aminopyrimidine/pyrazine derivatives as CTPS1 inhibitors [1][2]. The lead clinical compound STP938 (dencatistat) is a CTPS1 inhibitor covered by US Patent 11,987,573 [2]. While CAS 457651-71-7 is not explicitly claimed in currently identified CTPS1 patents, its 4-methylpyrimidine-sulfonamide pharmacophore is structurally reminiscent of the aminopyrimidine motifs present in CTPS1 inhibitor patent filings [1]. A broader patent review describes novel benzamide compounds as CTPS1 inhibitors for treating cell proliferation disorders [3]. The benzothiazole-2-carboxamide core of CAS 457651-71-7 represents a distinct chemotype from the disclosed CTPS1 inhibitor scaffolds, potentially offering a novel IP position if activity against CTPS1 is experimentally confirmed.

CTPS1 Inhibition Patent Analysis Immuno-oncology

Recommended Application Scenarios for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 457651-71-7) Based on Available Evidence


EGFR-Targeted Anticancer Lead Optimization: SAR Expansion of the Benzothiazole-2-Carboxamide Series

Procure CAS 457651-71-7 as a structurally differentiated analog for expanding the SAR of the benzo[d]thiazole-2-carboxamide EGFR inhibitor series. Reference compounds in this class have demonstrated IC₅₀ values of 4.05–12.17 μM against A549, HeLa, and SW480 cell lines [1]. The 4-methylpyrimidine-sulfonamide substitution pattern of CAS 457651-71-7 is distinct from the published derivatives and may confer altered kinase selectivity or potency. Researchers should benchmark this compound against the published lead compound in parallel MTT assays using the same cell line panel (A549, HeLa, SW480, HepG2, HL7702) to quantify differentiation [1].

Hsp90α Inhibitor Screening: Benzothiazole-Pyrimidinesulfonamide Scaffold Profiling

Deploy CAS 457651-71-7 in Hsp90α inhibition screening alongside known active benzothiazole-pyrimidinesulfonamide compounds. The scaffold class has produced compounds with Hsp90α IC₅₀ values of 4.87–10.47 μg/mL [2]. The 4-methyl substitution on the pyrimidine ring represents an unexplored variation within this SAR landscape. Researchers should perform parallel Hsp90α enzymatic assays against reference compounds 9a, 9b, 14b, 14g, and 14h to determine whether the 4-methyl modification improves or diminishes inhibitory activity [2].

CTPS1 Inhibitor Discovery: Novel Chemotype Exploration for Immuno-Oncology

Evaluate CAS 457651-71-7 as a novel chemotype for CTPS1 inhibition, given its structural divergence from the aminopyrimidine/pyrazine scaffolds currently dominating CTPS1 patent filings [3][4]. The benzothiazole-2-carboxamide core offers a distinct IP position if CTPS1 inhibitory activity is experimentally confirmed. Researchers should conduct CTPS1 enzymatic assays (using recombinant human CTPS1) and compare activity against the published clinical candidate STP938 (dencatistat) or other reference CTPS1 inhibitors [4].

Broad-Spectrum Antiviral Screening: Pyrimidine-Sulfonamide Motif Profiling

Screen CAS 457651-71-7 in antiviral plaque reduction assays against HSV-1, CBV4, HAV, HCV, and HAdV7, using the assay framework established by Azzam et al. (2020) for benzothiazole-pyrimidinesulfonamide compounds [2]. The reference study identified compound 9a with broad-spectrum activity across all five viruses and demonstrated synergy with acyclovir [2]. CAS 457651-71-7 should be tested in parallel with acyclovir alone and in combination to determine its antiviral spectrum and potential for synergistic effects.

Quote Request

Request a Quote for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.